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Compound of Interest

Compound Name: Cbz-L-Trp-OH

Cat. No.: B554779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-

Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH), a crucial building block in peptide synthesis and

pharmaceutical development.[1][2] Understanding its spectral characteristics is fundamental for

identity confirmation, purity assessment, and structural analysis. This document presents its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed

experimental protocols for data acquisition, and logical workflows for analysis.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for Cbz-L-Trp-OH.

Table 1: ¹H NMR Spectroscopic Data for Cbz-L-Trp-OH
The ¹H NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400

MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm).
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Chemical Shift (δ) ppm Multiplicity Assignment

7.57-7.53 Multiplet 2H, Aromatic (Cbz group)

7.35-7.22 Multiplet 6H, Aromatic (Cbz & Indole)

7.16-7.15 Multiplet 1H, Aromatic (Indole)

7.09-7.04 Multiplet 1H, Aromatic (Indole)

7.00-6.95 Multiplet 1H, Aromatic (Indole)

5.02-4.92 Multiplet 2H, CH₂ (Cbz group)

4.28-4.21 Multiplet 1H, α-CH

3.22-3.16 Multiplet 1H, β-CH₂

3.04-2.96 Multiplet 1H, β-CH₂

Table 2: ¹³C NMR Spectroscopic Data for Cbz-L-Trp-OH
The ¹³C NMR spectrum was acquired in DMSO-d₆ on a 100 MHz spectrometer.[3] Chemical

shifts (δ) are reported in ppm.
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Chemical Shift (δ) ppm Assignment

174.2 C=O (Carboxylic Acid)

156.5 C=O (Carbamate)

137.4 Aromatic C (Cbz)

136.6 Aromatic C (Indole)

128.8 Aromatic CH (Cbz)

128.2 Aromatic CH (Cbz)

128.0 Aromatic CH (Indole)

127.6 Aromatic C (Indole)

124.2 Aromatic CH (Indole)

121.4 Aromatic CH (Indole)

118.8 Aromatic CH (Indole)

118.6 Aromatic CH (Indole)

111.9 Aromatic CH (Indole)

110.5 Aromatic C (Indole)

65.8 CH₂ (Cbz)

55.5 α-CH

27.4 β-CH₂

Table 3: Key IR Absorption Bands for Cbz-L-Trp-OH
The Infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the

functional groups within the molecule. Data is typically acquired on solid samples.
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Frequency (cm⁻¹) Vibration Type Functional Group

~3400 N-H Stretch Indole Ring

3300-2500 (broad) O-H Stretch Carboxylic Acid

~2900 C-H Stretch Aliphatic (CH, CH₂)

~1700-1725 C=O Stretch Carboxylic Acid

~1690-1710 C=O Stretch Carbamate (Cbz)

~1600 C=C Stretch Aromatic Rings

~1540 N-H Bend Amide II

Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The

following sections outline standard operating procedures for NMR and ATR-FTIR spectroscopy.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol describes the preparation and analysis of a Cbz-L-Trp-OH sample for both ¹H

and ¹³C NMR.[4]

1. Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of the Cbz-L-Trp-OH sample. For ¹³C NMR, a larger

amount of 20-50 mg is recommended for better signal-to-noise.[4]

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]

Cap the NMR tube securely and gently vortex or sonicate the sample until it is fully

dissolved.[4]
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If precise chemical shift referencing is needed, a small amount of an internal standard like

tetramethylsilane (TMS) can be added.

2. Instrument Parameters:

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

¹H NMR Parameters:

Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[5]

Number of Scans: 16-64 scans are generally sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 scans are often required due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections on the resulting spectrum.

Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be referenced

at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[4]
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Protocol 2: Attenuated Total Reflectance-Fourier
Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a common technique for solid samples, requiring minimal preparation.[6][7]

1. Instrument and Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean.[6] Clean the surface with

a suitable solvent like isopropanol or ethanol and wipe with a lint-free tissue (e.g., Kimwipe).

[6]

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum.

Place a small amount of the solid Cbz-L-Trp-OH powder directly onto the center of the ATR

crystal.[8] Only a few milligrams are needed.

2. Data Acquisition:

Apply pressure to the sample using the instrument's pressure clamp to ensure firm and

uniform contact between the sample and the crystal surface.[8]

Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality

spectrum.

The instrument software will automatically ratio the sample scan against the previously

collected background spectrum to generate the final absorbance or transmittance spectrum.

3. Data Analysis:

Identify the key absorption bands and record their frequencies in wavenumbers (cm⁻¹).

Correlate these bands with the known vibrational modes of the functional groups present in

Cbz-L-Trp-OH (e.g., C=O, N-H, O-H, C-H).

Visualization of Workflows and Relationships
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The following diagrams, generated using the DOT language, illustrate the logical workflows for

spectroscopic analysis.
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General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Cbz-L-Tryptophan-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554779#spectroscopic-data-nmr-ir-of-cbz-l-trp-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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